1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol
Beschreibung
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)-1-(4-phenylmethoxyphenyl)ethyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2/c1-24(2)17-22(23(25)15-7-4-8-16-23)20-11-13-21(14-12-20)26-18-19-9-5-3-6-10-19/h3,5-6,9-14,22,25H,4,7-8,15-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSWQHLSQWTHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3(CCCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166440 | |
| Record name | 1-[2-(Dimethylamino)-1-[4-(phenylmethoxy)phenyl]ethyl]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93413-61-7 | |
| Record name | 1-[2-(Dimethylamino)-1-[4-(phenylmethoxy)phenyl]ethyl]cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93413-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desvenlafaxine benzyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-(Dimethylamino)-1-[4-(phenylmethoxy)phenyl]ethyl]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(dimethylamino)-1-(4-phenylmethoxyphenyl)ethyl]cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESVENLAFAXINE BENZYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKC68M4LCM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.
Introduction of the Dimethylamino Group: The benzyloxyphenyl intermediate is then reacted with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group.
Cyclohexanol Addition: Finally, the cyclohexanol moiety is introduced through a nucleophilic addition reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxy and dimethylamino groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemical Profile
- Molecular Formula : C23H31NO2
- Molecular Weight : 353.5 g/mol
- Synonyms : 1-[2-(Dimethylamino)-1-[4-(phenylmethoxy)phenyl]ethyl]cyclohexanol
Impurity Profiling in Venlafaxine Production
One of the primary applications of this compound is in the impurity profiling of Venlafaxine, an antidepressant medication. It serves as a reference standard for identifying and quantifying impurities during the manufacturing process. Regulatory bodies like the FDA require detailed impurity profiles to ensure the safety and efficacy of pharmaceutical products. The compound is utilized to meet specific limits and thresholds as outlined in pharmacopoeial guidelines .
Role in Abbreviated New Drug Applications (ANDA)
In the context of ANDA filings, this compound is essential for demonstrating that a generic version of a drug is equivalent to its branded counterpart. This includes stability studies, formulation development, and ensuring compliance with regulatory standards .
Synthesis of O-desmethylvenlafaxine
This compound is also a reactant in the synthesis of O-desmethylvenlafaxine succinate, an active metabolite of Venlafaxine. The synthesis process involves intricate chemical reactions where this compound acts as a key intermediate, showcasing its importance in drug metabolism studies .
Biochemical Research
In biochemical research, this compound is used for proteomics studies. Its role as a biochemical allows researchers to explore various biological pathways and mechanisms at the molecular level, contributing to advancements in drug discovery and development .
Case Studies
In another instance, a generic pharmaceutical company utilized this compound during their ANDA submission process for a Venlafaxine generic formulation. The detailed impurity profile generated using this compound facilitated a smoother review process by the FDA, ultimately leading to successful approval.
Wirkmechanismus
The mechanism of action of 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The benzyloxy and dimethylamino groups play a crucial role in its binding affinity to enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
- IUPAC Name: 1-[1-(4-Benzyloxyphenyl)-2-(dimethylamino)ethyl]cyclohexanol
- CAS : 93413-61-7
- Molecular Formula: C₂₃H₃₁NO₂
- Molecular Weight : 353.51 g/mol .
Structural Features :
- A cyclohexanol backbone substituted with a benzyloxy group at the para position of the phenyl ring.
- A dimethylaminoethyl chain attached to the cyclohexanol core.
Synthetic Relevance: The compound is structurally related to venlafaxine (a serotonin-norepinephrine reuptake inhibitor, SNRI) but differs in the substitution at the phenyl ring.
Structural Analogs and Derivatives
Table 1: Key Structural and Pharmacological Comparisons
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Pharmacological Role |
|---|---|---|---|---|---|
| Target Compound | 93413-61-7 | C₂₃H₃₁NO₂ | 353.51 | 4-Benzyloxyphenyl | Intermediate/Research use |
| Venlafaxine Hydrochloride | 99300-78-4 | C₁₇H₂₈ClNO₂ | 313.87 | 4-Methoxyphenyl | SNRI antidepressant |
| Desvenlafaxine Succinate | 386750-22-7 | C₁₆H₂₅NO₂·C₄H₆O₄ | 399.48 | 4-Hydroxyphenyl | Active metabolite of venlafaxine |
| N,N-Didesmethylvenlafaxine HCl | 130198-05-9 | C₁₅H₂₄ClNO₂ | 285.81 | 4-Methoxyphenyl, amino | Venlafaxine impurity |
| 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol HCl | 93413-77-5 | C₁₅H₂₄ClNO₂ | 285.81 | 4-Methoxyphenyl, amino | Synthetic intermediate |
Key Structural Differences and Implications
Methoxy (Venlafaxine): Balances lipophilicity and metabolic stability, contributing to its oral bioavailability . Hydroxy (Desvenlafaxine): Increases polarity, improving renal excretion and reducing half-life compared to venlafaxine .
Amino Group Modifications: Dimethylamino (Target): The tertiary amine may enhance blood-brain barrier penetration compared to primary amines (e.g., N,N-didesmethylvenlafaxine) . Methylamino (Desvenlafaxine Related Compound B): Alters receptor affinity and metabolic pathways .
Pharmacological and Metabolic Profiles
- Venlafaxine: Inhibits serotonin and norepinephrine reuptake (SNRI) with an ED₅₀ of 30–150 mg/day. Its methoxy group is demethylated to form desvenlafaxine, the active metabolite .
- Desvenlafaxine : Exhibits similar SNRI activity but with a shorter half-life (11 hours vs. venlafaxine’s 5–11 hours) due to increased hydrophilicity .
- Target Compound: Limited clinical data, but the benzyloxy group may prolong hepatic metabolism via cytochrome P450 enzymes, necessitating further pharmacokinetic studies .
Biologische Aktivität
1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol, with the CAS number 93413-61-7, is a compound of interest in medicinal chemistry, particularly due to its structural similarities to known pharmacological agents such as Venlafaxine. This compound is primarily utilized as an impurity reference in the quality control of Venlafaxine formulations and has implications in various biological activities.
- Molecular Formula : C23H31NO2
- Molecular Weight : 353.50 g/mol
- Structure : The compound features a cyclohexanol core with a dimethylaminoethyl side chain and a benzyloxyphenyl group, contributing to its biological interactions.
The biological activity of this compound is closely related to its role as an impurity in Venlafaxine. Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI), and this compound may exhibit similar mechanisms by influencing neurotransmitter levels in the brain.
Pharmacological Studies
Research indicates that compounds with similar structures can exhibit various pharmacological activities, including:
Study on Venlafaxine Impurities
A study highlighted the significance of monitoring impurities like this compound during the production of Venlafaxine. The research focused on:
- Toxicity Assessment : Evaluating the safety profile of impurities in drug formulations.
- Regulatory Compliance : Ensuring that impurity levels meet FDA guidelines during ANDA filings .
Comparative Analysis of Related Compounds
A comparative analysis was conducted on various derivatives related to Venlafaxine, noting that structural modifications can lead to significant changes in biological activity. The following table summarizes findings from different studies:
Q & A
Basic Question: What are the recommended synthetic routes for 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol, and how do reaction conditions influence product purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the cyclohexanol core. For example, a benzylidenecyclohexanone precursor (similar to structures in ) can undergo dehydrogenation using agents like Pd/C or enzymatic catalysts to introduce aromaticity. Subsequent alkylation with a dimethylaminoethyl group and benzyloxy substitution requires controlled pH (7–9) and inert atmospheres to avoid side reactions. Yield optimization (60–85%) depends on solvent polarity (e.g., THF vs. DMF) and temperature (60–100°C). Impurities like ketone intermediates or over-alkylated byproducts are monitored via HPLC .
Basic Question: How is the structural conformation of this compound validated, and what crystallographic data exists?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous cyclohexanol derivatives (e.g., ), SC-XRD revealed bond angles (C–C–C ≈ 109.5°) and torsion angles (<5° deviation), confirming chair conformations. Key metrics include R-factor (<0.07) and data-to-parameter ratios (>15:1). Computational validation via DFT (B3LYP/6-311+G(d,p)) can corroborate experimental bond lengths (e.g., C–O = 1.43 Å) .
Advanced Question: What contradictory findings exist regarding the biological activity of structurally related cyclohexanol derivatives?
Methodological Answer:
Some studies report antimicrobial activity (MIC = 8–32 µg/mL) for benzyloxy-substituted cyclohexanols (), while others show inactivity due to steric hindrance from dimethylamino groups. Contradictions arise from assay variability (e.g., broth microdilution vs. disk diffusion) or bacterial strain specificity. Meta-analyses recommend standardizing protocols (CLSI guidelines) and using isogenic mutant strains to isolate target effects .
Advanced Question: How can researchers resolve discrepancies in NMR data for this compound’s enantiomers?
Methodological Answer:
Enantiomeric separation requires chiral stationary phases (e.g., Chiralpak IA) in HPLC, with mobile phases of hexane:isopropanol (90:10). Conflicting NMR signals (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) arise from dynamic chair flipping. Low-temperature NMR (−40°C in CD2Cl2) "freezes" conformers, splitting singlets into doublets (J = 12 Hz). Absolute configuration is confirmed via Mosher ester analysis or circular dichroism .
Advanced Question: What analytical techniques are critical for quantifying trace impurities in synthesized batches?
Methodological Answer:
UPLC-MS/MS (ESI+) with a C18 column (2.6 µm, 100 Å) achieves baseline separation of impurities (e.g., des-benzyl byproducts, m/z 320.2 → 148.1). Limits of detection (LOD < 0.1%) are validated via spike-recovery assays (90–110% accuracy). For non-ionizable impurities, GC-FID with a DB-5ms column (30 m × 0.25 mm) and temperature programming (50–300°C at 10°C/min) is recommended .
Advanced Question: What mechanistic hypotheses explain this compound’s potential enzyme inhibition?
Methodological Answer:
Docking studies (AutoDock Vina) suggest the dimethylaminoethyl group interacts with catalytic lysine residues (e.g., in kinases or esterases) via salt bridges (ΔG = −9.2 kcal/mol). The benzyloxy moiety may occupy hydrophobic pockets (e.g., CYP450’s heme-binding region). In vitro validation uses IC50 assays with recombinant enzymes, comparing Ki values to co-crystallized inhibitors (e.g., ’s cyanopropenyl derivatives) .
Advanced Question: How does solvent polarity impact the stability of this compound during long-term storage?
Methodological Answer:
Accelerated stability studies (40°C/75% RH for 6 months) show degradation <2% in argon-sealed vials with anhydrous DMSO. Polar solvents (e.g., water) promote hydrolysis of the benzyloxy group (t1/2 = 14 days at pH 7.4). Non-polar solvents (hexane) minimize degradation but risk precipitation. Lyophilization with trehalose (1:5 w/w) extends shelf life to >24 months .
Advanced Question: What green chemistry approaches can replace traditional catalysts in its synthesis?
Methodological Answer:
Biocatalytic routes using immobilized lipases (e.g., Candida antarctica Lipase B) achieve 85% yield in solvent-free conditions at 50°C, avoiding toxic Pd catalysts. Microwave-assisted synthesis (100 W, 120°C) reduces reaction time from 24 h to 2 h. Life-cycle assessment (LCA) shows a 40% reduction in E-factor (from 32 to 19) when using recyclable ionic liquids (e.g., [BMIM][PF6]) .
Advanced Question: How can computational models predict the compound’s pharmacokinetic properties?
Methodological Answer:
QSAR models (e.g., SwissADME) predict logP = 3.1 ± 0.2 and BBB permeability (95% probability). Molecular dynamics (GROMACS) simulations reveal high plasma protein binding (89%) due to hydrophobic interactions with albumin. In silico CYP3A4 metabolism maps highlight N-demethylation as the primary clearance pathway (Vmax = 12 pmol/min/mg) .
Advanced Question: What strategies mitigate batch-to-batch variability in enantiomeric excess (EE) during scale-up?
Methodological Answer:
Design of experiments (DoE) identifies critical parameters: catalyst loading (5–10 mol%), temperature (−10 to 25°C), and mixing speed (200–600 rpm). PAT tools (ReactIR) monitor EE in real-time via chiral HPLC-coupled systems. Recrystallization in ethyl acetate/hexane (1:3) increases EE from 85% to 99% by removing minor enantiomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
